molecular formula C15H22N2O3 B6646801 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid

1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid

Cat. No. B6646801
M. Wt: 278.35 g/mol
InChI Key: YRJUKPIQVTWRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid, also known as DAC, is a synthetic peptide that has gained significant attention in the scientific research community. DAC has been studied for its potential applications in various fields, including drug development, biochemical research, and therapeutic interventions.

Mechanism of Action

The mechanism of action of 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid may act by binding to specific receptors or proteins, leading to downstream signaling events. 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid may also modulate the activity of enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid can inhibit the growth and proliferation of cancer cells. 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have suggested that 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid may have potential therapeutic effects in various diseases, including diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid in lab experiments is its synthetic nature, which allows for precise control over the structure and properties of the peptide. 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is also relatively stable and can be easily purified using various chromatographic techniques. However, one of the limitations of using 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several potential future directions for research on 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid. One area of research is the development of 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid and its potential interactions with specific receptors or proteins. Additionally, further studies are needed to determine the safety and efficacy of 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid in humans.

Synthesis Methods

1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is then cleaved from the support and purified using various chromatographic techniques.

Scientific Research Applications

1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been studied for its potential applications in various scientific research fields, including drug development and biochemical research. In drug development, 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemical research, 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has been used as a tool for studying protein-protein interactions and protein-ligand binding.

properties

IUPAC Name

1-[[(1,5-dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-6-7-12(17(11)2)13(18)16-10-15(14(19)20)8-4-3-5-9-15/h6-7H,3-5,8-10H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUKPIQVTWRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NCC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid

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